molecular formula C6H4Cl2FNO B1322944 (2,6-Dichloro-5-fluoropyridin-3-yl)methanol CAS No. 820224-51-9

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Cat. No.: B1322944
CAS No.: 820224-51-9
M. Wt: 196 g/mol
InChI Key: RLGKFLYWBQHPIA-UHFFFAOYSA-N
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Description

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative characterized by a hydroxylmethyl group at the 3-position and chlorine/fluorine substituents at the 2,6- and 5-positions, respectively. This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in synthesizing bioactive molecules. For instance, it is a structural component of QO-58 (5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one), a potent opener of KCNQ (KV7) potassium channels with demonstrated anti-seizure and anti-nociceptive effects . Its utility extends to drug design, where it acts as a substrate in cross-pairing reactions to construct multi-substituted pharmacophores, enhancing compound activity through synergistic electronic and steric effects .

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKFLYWBQHPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630705
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820224-51-9
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 2,6-Dichloro-5-fluoronicotinic Acid

The most common laboratory synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol involves the selective reduction of 2,6-dichloro-5-fluoronicotinic acid to the corresponding primary alcohol. This transformation is typically achieved using borane complexes, such as borane-dimethyl sulfide (BH3·DMS), in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

  • Reaction:
    2,6-Dichloro-5-fluoronicotinic acid + BH3·DMS → this compound

  • Conditions:

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Reflux (~66 °C)
    • Time: Several hours until completion
    • Workup: Quenching with water or methanol, followed by extraction and purification

This method offers good selectivity for the reduction of the carboxylic acid to the primary alcohol without affecting the halogen substituents on the pyridine ring.

Alternative Reducing Agents

Other reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are generally less effective or require harsher conditions due to the electron-withdrawing effects of the chlorine and fluorine substituents, which reduce the reactivity of the carboxylic acid group. Borane complexes remain preferred for their mildness and selectivity.

Industrial Production Methods

Industrial synthesis of this compound closely follows the laboratory-scale reduction but is adapted for scale-up with process intensification techniques:

  • Continuous Flow Reactors: These are employed to improve heat and mass transfer, allowing precise control over reaction parameters and enhancing safety when handling reactive borane reagents.

  • Automated Systems: Automation facilitates consistent reagent addition, temperature control, and reaction monitoring, leading to higher yields and reproducibility.

  • Purification: Industrial purification often involves crystallization or distillation under reduced pressure to isolate the product with high purity.

Precursor Synthesis: 2,6-Dichloro-5-fluoronicotinic Acid

Since this compound is synthesized by reduction of 2,6-dichloro-5-fluoronicotinic acid, understanding the preparation of this precursor is essential.

  • Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid:
    This acid is typically prepared via chlorination and fluorination of nicotinic acid derivatives or by conversion of 2,6-dihydroxy-5-fluoronicotinic acid esters through halogenation using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

  • Key Reaction Parameters:

    • Temperature: 150–160 °C for halogenation steps
    • Reaction time: 20–25 hours for complete conversion
    • Workup: Filtration, washing with methylene chloride, and vacuum distillation to isolate the acid chloride intermediate, which is then hydrolyzed to the acid.

Reaction Analysis and Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation POCl3, LiCl, 150–160 °C, 25 h ~85 Conversion of dihydroxy ester to acid chloride intermediate
2 Hydrolysis Aqueous acidic conditions High Acid chloride to 2,6-dichloro-5-fluoronicotinic acid
3 Reduction BH3·DMS in THF, reflux Moderate to High Selective reduction to this compound

Additional Notes on Chemical Reactivity

  • The presence of electron-withdrawing chlorine and fluorine atoms reduces the basicity and reactivity of the pyridine ring, which influences the choice of reagents and conditions for both halogenation and reduction steps.

  • The compound can undergo further chemical transformations such as oxidation to aldehydes or acids, and nucleophilic substitution at halogen sites, but these are beyond the scope of the preparation methods discussed here.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
(2,6-Dichloro-5-fluoropyridin-3-yl)methanol 2,6-Cl₂; 5-F; 3-CH₂OH C₆H₄Cl₂FNO 210.01 QO-58 synthesis; KCNQ channel modulation
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-Cl; 5-F; 3-CH₂OH C₆H₅ClFNO 175.56 Intermediate for less complex derivatives
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3,6-Cl₂; 5-OCH₃; 2-CH₂OH C₇H₆Cl₂NO₂ 222.03 Unspecified pharmacological intermediates

Key Observations :

  • The number and position of halogens (Cl, F) significantly influence reactivity and bioactivity. The 2,6-dichloro-5-fluoro substitution in the target compound enhances electron-withdrawing effects, critical for binding to KCNQ channels .

Pharmacologically Active Derivatives

Table 2: Pharmacokinetic and Functional Comparison

Compound Name Structure Modifications Bioactivity Solubility/Bioavailability
QO-58 Pyrazolo[1,5-a]pyrimidin-7-one core Dual activation of IK(M) and IK(Ca) channels; anti-seizure effects Low lipophilicity; improved via QO58-lysine salt
Solifenacin (Vesicare®) Bicyclic amine + isoquinoline carboxylate Muscarinic receptor antagonist High oral bioavailability due to esterase resistance
Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate Carbamate linkage Unspecified; likely protease inhibition Discontinued due to stability issues

Key Observations :

  • QO-58’s pyrazolopyrimidinone core enhances potassium channel selectivity but suffers from low solubility, necessitating salt formulations (e.g., QO58-lysine) for improved absorption .
  • Carbamate derivatives (e.g., benzyl carbamate) exhibit instability under physiological conditions, limiting therapeutic utility compared to ether or ester analogs .

Key Observations :

  • Diazo derivatives (e.g., propan-3-one) exhibit high reactivity in cycloaddition reactions, useful for constructing heterocyclic scaffolds .
  • β-Ketoesters (e.g., ethyl 3-oxopropanoate) demonstrate crystallinity and stability, making them preferred intermediates for scale-up synthesis .

Biological Activity

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, supported by relevant data and research findings.

This compound is a pyridine derivative that serves as a versatile building block in organic synthesis. It is characterized by the presence of two chlorine atoms and one fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution and reduction processes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological targets. Here are some key findings:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549. The compound's effectiveness was quantified using IC50 values, showcasing its potential as an anticancer agent.
  • Neurological Effects : Research has indicated that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders. The dual agonistic activity observed in some analogs points to its potential role in modulating dopaminergic and serotonergic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Enterococcus faecalis25

Table 2: Antitumor Activity of this compound

Cell LineIC50 (µM)
HeLa12
A54915
L121030

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with traditional antibiotics.
  • Case Study on Antitumor Activity : Another research effort focused on the antitumor properties of this compound in bladder cancer models. The study revealed that treatment with this compound led to significant tumor regression in vivo, highlighting its potential as a therapeutic agent for cancer treatment.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interactions with neurotransmitter receptors suggest that this compound may influence signaling pathways associated with mood regulation and cognitive function.

Q & A

Q. What are the recommended synthetic routes for (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and reduction steps. For example, fluorination of a dichloropyridine precursor (e.g., 2,6-dichloro-5-nitropyridin-3-yl methanol) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–140°C for 6–8 hours achieves selective substitution. Subsequent reduction of intermediate esters or ketones to the methanol derivative is performed with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions. Yield optimization depends on solvent purity (anhydrous DMSO), stoichiometric excess of fluorinating agents (1.5–2 eq KF), and controlled temperature to minimize side reactions (e.g., dechlorination). Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., -CH₂OH resonance at δ 4.7–5.1 ppm, pyridine ring protons at δ 7.8–8.2 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (C₆H₅Cl₂FNO expected m/z 224.96 [M+H]⁺).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine (σₚ = +0.78) and chlorine (σₚ = +0.94) substituents activates the pyridine ring for nucleophilic attack. Fluorine’s strong inductive effect increases electrophilicity at the 3-position, while chlorine’s larger atomic size enhances leaving-group potential. Comparative studies with bromo/methyl analogs show fluorine derivatives exhibit faster SNAr (nucleophilic aromatic substitution) rates in reactions with amines or alkoxides. For example, reaction with piperidine in DMF at 80°C achieves >80% substitution at the 6-chloro position within 2 hours, while methyl analogs require harsher conditions .

Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?

  • Methodological Answer :
  • Directed Metalation : Use of lithium diisopropylamide (LDA) at -78°C in THF directs deprotonation to the 4-position, enabling selective functionalization (e.g., Suzuki coupling with aryl boronic acids).
  • Protecting Groups : Temporary protection of the -CH₂OH group with tert-butyldimethylsilyl (TBS) chloride prevents unwanted oxidation during subsequent reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .

Q. How can computational modeling predict thermodynamic stability and reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and intermediates. For instance:
  • Thermodynamic Stability : Calculated Gibbs free energy (ΔG) predicts spontaneous hydrolysis of the 6-chloro substituent in aqueous basic conditions (ΔG = -12.3 kcal/mol at pH 10).
  • Reaction Pathways : AI-driven synthesis tools (e.g., PubChem’s planning module) propose viable routes, such as fluorination followed by Grignard addition, with 85% predicted success .

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